molecular formula C13H12FN3O2 B2752859 N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 852166-33-7

N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2752859
CAS RN: 852166-33-7
M. Wt: 261.256
InChI Key: AZUFFRJZBVEYSH-UHFFFAOYSA-N
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Description

The compound “N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry . The 4-fluorobenzyl part of the molecule suggests the presence of a benzene ring with a fluorine atom at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . Fluorine-19 NMR, in particular, could provide valuable information due to the presence of a fluorine atom in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridazine ring, for example, is known to participate in various reactions, including reductions and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorobenzyl group could affect its polarity and lipophilicity .

Scientific Research Applications

Metabolism and Disposition in Drug Discovery

19F-nuclear magnetic resonance (NMR) spectroscopy has been instrumental in drug discovery, especially in studying the metabolism and disposition of HIV integrase inhibitors. One such compound, closely related to N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, demonstrated significant potential in phase III clinical trials for HIV treatment. This study emphasized the compound's elimination mainly through metabolism, with the major metabolite being the 5-O-glucuronide identified in rat and dog studies (Monteagudo et al., 2007).

Structural Insights and Drug Design

The solid-state structure of a potent HIV integrase inhibitor, analyzed through single-crystal X-ray crystallography, provided valuable insights into its tautomeric and conformational preferences. This structural analysis aided in understanding the electrostatic properties and the molecule's conformation, essential for designing effective HIV treatments (Bacsa et al., 2013).

Antimicrobial Activity

A series of semicarbazone derivatives, including compounds with a fluorine atom in the benzoyl group, exhibited promising antimicrobial activities. This study highlighted the significance of incorporating fluorine and other substituents to enhance antimicrobial efficacy against various bacterial and fungal strains (Ahsan et al., 2016).

Antitumor Activity

The synthesis and antitumor activity evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide shed light on the compound's potential in inhibiting cancer cell proliferation. This research illustrates the compound's utility in cancer therapy, highlighting the benefits of targeted molecular design (Hao et al., 2017).

Development of Antimicrobial Agents

Research on fluorobenzamides containing thiazole and thiazolidine demonstrated significant antimicrobial properties, emphasizing the role of fluorine in enhancing the activity of these compounds. The presence of a fluorine atom in the benzoyl group was crucial for improving antimicrobial activity, underscoring the strategic incorporation of fluorine in drug development (Desai et al., 2013).

HIV Integrase Inhibition

A study on Raltegravir monohydrate, a compound structurally similar to this compound, underscored its role as the first HIV integrase inhibitor. This research contributes to understanding the molecular interactions and hydrogen bonding crucial for its efficacy, providing a foundation for future inhibitor designs (Yamuna et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could involve further studies to elucidate its synthesis, properties, and potential applications. If it’s a novel compound, initial studies could focus on its synthesis and basic characterization .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-17-12(18)7-6-11(16-17)13(19)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUFFRJZBVEYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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